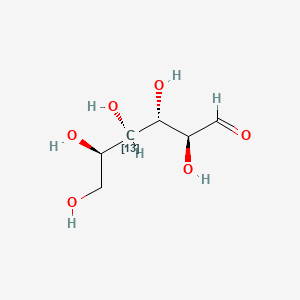
Anti-inflammatory agent 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 23 is a compound known for its potent anti-inflammatory properties. It inhibits lipopolysaccharide-activated nitric oxide production with an IC50 value of 0.449 μM and exhibits good affinity for the p65 protein . This compound is part of a broader class of anti-inflammatory agents that are being explored for their potential to treat various inflammatory conditions.
Méthodes De Préparation
The synthesis of anti-inflammatory agent 23 involves several steps. One common synthetic route includes the reaction of specific aromatic amines with chalcones in the presence of trifluoroacetic acid as a solvent. This method results in the formation of intermediate compounds, which upon oxidative cyclization, yield the desired anti-inflammatory agent . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Anti-inflammatory agent 23 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Common reagents used in these reactions include trifluoroacetic acid, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Anti-inflammatory agent 23 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents.
Biology: Researchers use it to investigate the biological pathways involved in inflammation.
Medicine: It is being explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new anti-inflammatory drugs and formulations
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 23 involves the inhibition of the p65 protein, which is a subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) complex. By inhibiting this protein, the compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation . This action helps to alleviate the symptoms of inflammatory diseases.
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 23 is unique in its high affinity for the p65 protein and its potent inhibition of nitric oxide production. Similar compounds include:
Aspirin: A well-known anti-inflammatory agent that inhibits cyclooxygenase enzymes.
Ibuprofen: Another common anti-inflammatory drug that also targets cyclooxygenase enzymes.
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar mechanism of action to ibuprofen
In comparison, this compound offers a more targeted approach by specifically inhibiting the p65 protein, which may result in fewer side effects and greater efficacy in certain conditions.
Propriétés
Formule moléculaire |
C34H49NO6 |
|---|---|
Poids moléculaire |
567.8 g/mol |
Nom IUPAC |
[(6R,7S,9S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-(5-methyl-2,6-dioxo-1,3-oxazin-3-yl)butyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl] acetate |
InChI |
InChI=1S/C34H49NO6/c1-19(17-35-18-20(2)31(37)41-32(35)38)7-10-28-21(3)30-29(40-28)16-27-25-9-8-23-15-24(39-22(4)36)11-13-33(23,5)26(25)12-14-34(27,30)6/h8,18-19,21,24-30H,7,9-17H2,1-6H3/t19-,21-,24+,25?,26?,27?,28-,29?,30?,33+,34+/m1/s1 |
Clé InChI |
WBWSCPJMCGFMBT-LMZHLZBZSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC2C1[C@]3(CCC4C(C3C2)CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)CC[C@@H](C)CN6C=C(C(=O)OC6=O)C |
SMILES canonique |
CC1C(OC2C1C3(CCC4C(C3C2)CC=C5C4(CCC(C5)OC(=O)C)C)C)CCC(C)CN6C=C(C(=O)OC6=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



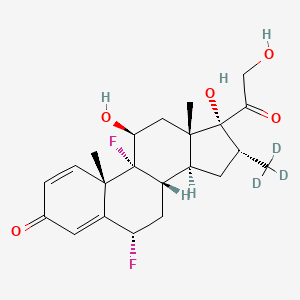
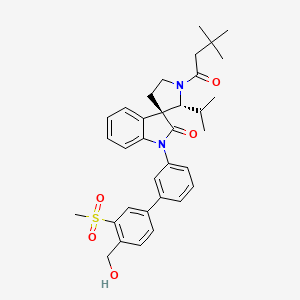
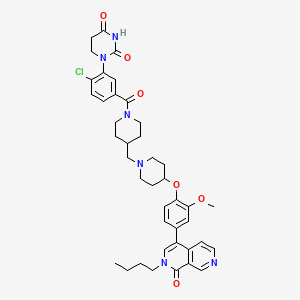

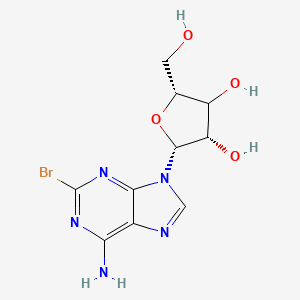

![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
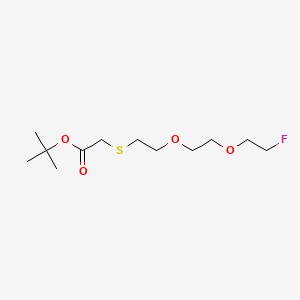
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
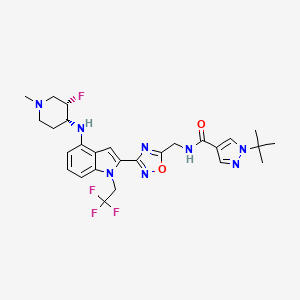
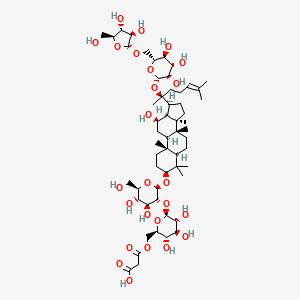
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)
